N3-Methyl pantoprazole

Analytical Chemistry Method Validation Quality Control

N3-Methyl pantoprazole (Pantoprazole EP Impurity F) is the official European Pharmacopoeia reference standard critical for chromatographic method development. Its unique N3-methyl substitution ensures a distinct retention time, enabling baseline resolution from the parent drug pantoprazole. Unlike generic impurities, this characterized standard is essential for system suitability testing, batch release assays, and ANDA regulatory dossiers. Ensure your QC lab meets pharmacopeial specificity requirements—order this certified reference standard today.

Molecular Formula C17H17F2N3O4S
Molecular Weight 397.4 g/mol
CAS No. 721924-06-7
Cat. No. B1427422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methyl pantoprazole
CAS721924-06-7
Molecular FormulaC17H17F2N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC
InChIInChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3
InChIKeyFYIXLAGYOWZQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N3-Methyl Pantoprazole (CAS 721924-06-7) for Analytical R&D and Regulatory Compliance


N3-Methyl pantoprazole (CAS 721924-06-7) is a benzimidazole derivative and a recognized impurity of the proton pump inhibitor (PPI) pantoprazole . It is officially designated as Pantoprazole EP Impurity F by the European Pharmacopoeia . Unlike the active pharmaceutical ingredient, this compound is not intended for therapeutic use but serves a critical role as a reference standard in analytical chemistry for the development, validation, and quality control of pantoprazole drug substances and products .

Why N3-Methyl Pantoprazole Cannot Be Substituted by a Generic 'Pantoprazole-Related Compound'


Procurement for analytical applications requires the specific, well-characterized compound N3-Methyl pantoprazole (EP Impurity F), not a generic 'pantoprazole impurity' or the parent drug. Its structural modification, a methyl group at the N3 position, differentiates it from other impurities and the parent compound, ensuring it elutes at a specific, known retention time in chromatographic systems . Replacing it with an unqualified alternative would jeopardize method specificity, accuracy, and precision, ultimately failing to meet regulatory requirements for demonstrating control over this specific process-related or degradation product [1].

Quantitative Specifications for N3-Methyl Pantoprazole (EP Impurity F) Procurement


High Purity Grade Essential for Reliable Analytical Quantification

The compound is supplied as a high-purity reference standard for analytical applications. Supplier specifications indicate a minimum purity of ≥97%, as determined by HPLC . This high purity is essential for its use as a calibrant or system suitability standard.

Analytical Chemistry Method Validation Quality Control

Validated HPLC Method Achieves Resolution of N3-Methyl Pantoprazole from Parent Drug

A validated HPLC method for quantifying pantoprazole and its related substances demonstrates the capability to resolve this compound from the parent drug. The method achieved a resolution of 7.14 between pantoprazole and Impurity F, meeting acceptance criteria [1]. This confirms the method's specificity for this impurity.

HPLC Method Validation Impurity Profiling Regulatory Science

Defined Long-Term Storage Conditions Ensure Standard Stability

To maintain its integrity for use as a reference standard, the compound must be stored under specific conditions. Suppliers recommend long-term storage at -20°C , while for shorter durations, sealed storage in a dry environment at 2-8°C is specified .

Reference Standard Management Stability Analytical Chemistry

Primary Applications for Procuring N3-Methyl Pantoprazole (CAS 721924-06-7)


Analytical Method Development and Validation for Pantoprazole

Procurement is essential for developing and validating HPLC or LC-MS methods to detect and quantify this specific impurity in pantoprazole drug substance or finished products. Its use ensures method specificity and accuracy, as demonstrated by its baseline resolution from pantoprazole in validated methods [1].

System Suitability Testing in Quality Control (QC) Laboratories

In a QC setting, a well-characterized standard of this compound is used to prepare system suitability solutions. This practice confirms that the analytical system is performing adequately and can reliably resolve and quantify the impurity of interest during batch release testing, ensuring compliance with pharmacopeial monographs [1].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDAs)

The compound is used to generate data for ANDA submissions, demonstrating that the generic manufacturer's product has an impurity profile comparable to the reference listed drug. Its use in method validation is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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